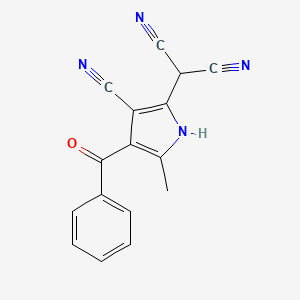

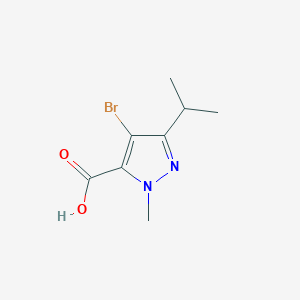

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)malononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

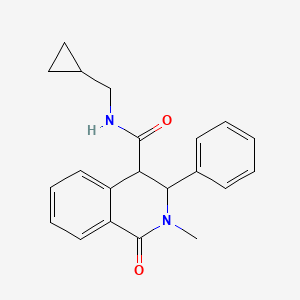

“2-(4-Benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)malononitrile” is a chemical compound that is part of the pyrrole family . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The compound is a derivative of malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile or 2-amino-1,1,3-tricyanopropene .

Synthesis Analysis

The synthesis of this compound involves various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . It can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids .Molecular Structure Analysis

The molecular structure of this compound includes three CN functional groups as powerful electron acceptor groups, an amine, and an α, β-unsaturated alkene part along with a CH acid site . This makes malononitrile dimer a multi-functional reagent with great flexibility and high reactivity .Chemical Reactions Analysis

The compound has been used in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . It has also been used as a precursor reactant for rapid access to pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Precursor

This compound serves as a versatile precursor in organic synthesis. Its structure allows for multiple points of functionalization, making it a valuable starting material for synthesizing various heterocyclic compounds . For instance, it can undergo reactions to form pyridine and pyrimidine derivatives, which are crucial scaffolds in many pharmaceuticals.

Material Science

In material science, the compound’s ability to form complex structures is exploited to create novel materials with specific properties. It can be used to synthesize organic semiconductors, which are essential for developing flexible electronic devices .

Photovoltaic Applications

The nitrile groups in the compound can act as electron-withdrawing units, making it a potential candidate for use in photovoltaic materials. These materials are used to convert solar energy into electrical energy, and the compound’s structure could contribute to the efficiency of such devices .

Medicinal Chemistry

In medicinal chemistry, this compound can be modified to produce small molecule inhibitors with potential therapeutic applications. Its benzoyl and pyrrol groups are common motifs in molecules that interact with biological targets .

Dye and Pigment Industry

The compound’s conjugated system and the presence of a benzoyl group make it suitable for the development of dyes and pigments. It could be used to synthesize compounds with specific absorption properties for use in inks, paints, and textile dyes .

Analytical Chemistry

As an analytical reagent, this compound could be used in the development of new methods for detecting other substances. Its reactivity with various chemicals can be harnessed to create colorimetric or fluorometric assays .

Catalysis

The compound’s structure allows it to act as a ligand for metal catalysts. This application is crucial in catalysis, where the compound could be used to improve the efficiency and selectivity of chemical reactions .

Agrochemical Research

Finally, in agrochemical research, derivatives of this compound could be explored for their potential as novel pesticides or herbicides. The cyano and benzoyl groups could be key in interactions with biological systems in pests .

Wirkmechanismus

While the specific mechanism of action for “2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)malononitrile” is not mentioned in the sources, it’s worth noting that malononitrile dimer has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O/c1-10-14(16(21)11-5-3-2-4-6-11)13(9-19)15(20-10)12(7-17)8-18/h2-6,12,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUPSOLWESYIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C(C#N)C#N)C#N)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2865041.png)

![N-(3,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2865042.png)

![8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865051.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2865056.png)

![N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2865059.png)

![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)